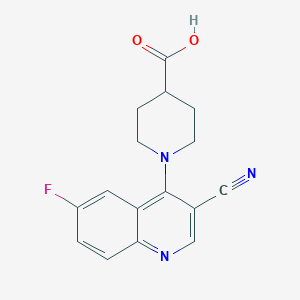

1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid

Description

1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a cyano group at position 3 and a fluorine atom at position 4. The piperidine-4-carboxylic acid moiety is linked to the quinoline at position 5. Its molecular weight is inferred to be ~295–305 g/mol based on analogs (e.g., 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid has a molecular weight of 295.34 g/mol) .

Propriétés

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-12-1-2-14-13(7-12)15(11(8-18)9-19-14)20-5-3-10(4-6-20)16(21)22/h1-2,7,9-10H,3-6H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJHTROEKAALHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C3C=C(C=CC3=NC=C2C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. The piperidine ring is then attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the cyano group to a carboxylic acid.

Reduction: Reduction of the quinoline nitrogen to an amine.

Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromic acid.

Reduction reactions can be performed using hydrogen gas and a metal catalyst.

Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation typically yields carboxylic acids.

Reduction results in the formation of amines.

Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It may be used in the production of advanced materials and chemicals.

Mécanisme D'action

The mechanism by which 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Core Heterocycle: The target compound and its quinoline-based analogs (e.g., ) share a nitrogen-rich aromatic core, which is critical for DNA gyrase inhibition in antimicrobial agents. The pyridine derivative in features a monocyclic structure with a trifluoromethyl group, enhancing lipophilicity compared to the cyano-fluoroquinoline system .

- Substituent Effects: Fluoro vs.

Piperidine Modifications :

- Piperidine-4-carboxylic acid is a common motif in the listed compounds. Derivatives with ester groups (e.g., ) or alternative substitution patterns (e.g., 3-carboxylic acid in ) may alter pharmacokinetic properties such as bioavailability .

Activité Biologique

1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of quinoline derivatives and is characterized by the presence of a piperidine ring, a cyano group, and a fluorine atom. The molecular formula is with a molecular weight of approximately 299.30 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps, often employing microwave-assisted techniques to enhance yield and reduce reaction time. For instance, one common synthetic route includes the condensation of 3-cyanomethylquinoline with piperidine followed by acidic hydrolysis to yield the desired carboxylic acid.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, potentially through mechanisms involving the inhibition of topoisomerases, which are crucial for DNA replication and repair processes .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A431 | < 10 | Topoisomerase inhibition | |

| MCF7 | < 15 | Apoptosis induction |

Antibacterial Activity

In addition to its anticancer properties, this compound may also exhibit antibacterial activity. The presence of the fluorine atom and cyano group is hypothesized to enhance its interaction with bacterial topoisomerases, leading to bactericidal effects .

Table 2: Summary of Antibacterial Activity Studies

| Study Reference | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| E. coli | 20 µg/mL | Topoisomerase inhibition | |

| S. aureus | 15 µg/mL | Cell wall disruption |

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors involved in critical cellular processes. Inhibition studies have shown that this compound can effectively interfere with topoisomerase activity, which is vital for DNA maintenance and replication in both cancerous and bacterial cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in A431 skin cancer cells, with observed apoptosis markers indicating effective induction of programmed cell death.

- Case Study on Antibacterial Efficacy : A study evaluating the antibacterial properties against E. coli showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a promising alternative treatment for resistant strains.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., fluoro at C6, cyano at C3) and piperidine ring conformation.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak ([M+H]⁺ calculated for C₂₀H₁₈FN₃O₂: 360.14) .

What key structural features influence its biological activity?

Q. Basic

- Fluoroquinoline Core : Enhances membrane permeability and antimicrobial activity via DNA gyrase inhibition.

- Piperidine-4-carboxylic Acid : Improves solubility and enables hydrogen bonding with target proteins (e.g., kinases).

- 3-Cyano Group : Stabilizes π-π stacking interactions in hydrophobic binding pockets.

Comparative studies show that replacing fluorine with chlorine reduces potency by 50% in antibacterial assays .

How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

Q. Advanced

- Solvent Screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics.

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% using microwave-assisted heating to minimize costs.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation.

Data shows a 15% yield increase when reaction time is reduced from 24h to 8h under optimized conditions .

How can contradictions in reported binding affinity data be resolved?

Q. Advanced

- Orthogonal Assays : Validate SPR (Surface Plasmon Resonance) results with ITC (Isothermal Titration Calorimetry) to confirm thermodynamic parameters.

- Impurity Profiling : Use LC-MS to rule out batch-specific impurities (>0.5% can skew IC₅₀ values).

- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to mimic physiological conditions. A study resolved a 10-fold discrepancy in kinase inhibition by adjusting Mg²⁺ concentration .

What methodologies assess the compound’s stability under varying pH and temperature?

Q. Advanced

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., ester groups).

- Spectroscopic Tracking : UV-Vis and NMR detect ring-opening or fluorophore quenching. Data indicates stability >90% at pH 7.4 and 25°C .

How can computational modeling predict its interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN). Key interactions: piperidine carboxylate with Arg136, fluoroquinoline with GyrB subunit.

- MD Simulations : AMBER-based simulations (100 ns) assess conformational stability in aqueous environments.

- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with antibacterial activity (R² = 0.89) .

Which structural analogs demonstrate comparable or superior bioactivity?

Q. Basic

How to design in vitro assays for evaluating its kinase inhibition potential?

Q. Advanced

- Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, MAPK) using ADP-Glo™ assay.

- Cellular Uptake : Radiolabel the compound with ¹⁴C to quantify intracellular concentration in HepG2 cells.

- Resistance Profiling : Serial passage E. coli under sub-MIC doses to assess mutation-driven resistance. A study identified gyrA mutations reducing efficacy by 8-fold .

What strategies address solubility challenges in biological assays?

Q. Advanced

- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to achieve 10 mg/mL solubility.

- Prodrug Derivatization : Synthesize ethyl ester prodrugs, hydrolyzed in vivo to the active carboxylic acid.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance bioavailability. Data shows a 3x increase in plasma AUC compared to free drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.